What is 6-(Azetidin-3-ylmethoxy)quinoline hydrochloride?
What is 6-(Azetidin-3-ylmethoxy)quinoline hydrochloride?
Technical Guide: 6-(Azetidin-3-ylmethoxy)quinoline Hydrochloride in Kinase Inhibitor Design
Executive Summary
6-(Azetidin-3-ylmethoxy)quinoline hydrochloride (CAS: 1823796-16-2) is a highly specialized chemical intermediate utilized in the discovery and synthesis of small-molecule receptor tyrosine kinase (RTK) inhibitors[1]. Featuring a quinoline core linked to a basic azetidine ring, this compound serves as a critical building block for developing potent modulators of c-Met, KDR, and c-Kit signaling pathways[2]. This whitepaper provides an in-depth analysis of its structural rationale, mechanism of action in medicinal chemistry, and a robust, self-validating synthetic protocol.
Chemical Identity & Structural Rationale
In modern drug development, the architectural design of a kinase inhibitor dictates its target selectivity, pharmacokinetic (PK) profile, and pharmacodynamic (PD) efficacy. 6-(Azetidin-3-ylmethoxy)quinoline hydrochloride is engineered to address specific binding pocket topologies within the kinase domain[3].
Table 1: Chemical Identity & Quantitative Data
| Property | Value |
| IUPAC Name | 6-(Azetidin-3-ylmethoxy)quinoline hydrochloride |
| CAS Registry Number | 1823796-16-2[1] |
| Molecular Formula | C13H15ClN2O[4] |
| Molecular Weight | 250.72 g/mol [5] |
| Free Base Exact Mass | 214.11 g/mol |
| Core Scaffold | Quinoline |
| Functional Group | Azetidin-3-ylmethoxy ether |
Medicinal Chemistry Rationale:
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The Quinoline Scaffold: Acts as the primary pharmacophore (hinge-binder). The nitrogen atom of the quinoline ring accepts a hydrogen bond from the backbone amide of the kinase hinge region, anchoring the molecule within the ATP-binding site[6].
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The Azetidin-3-ylmethoxy Vector: The 6-position of the quinoline is directed toward the solvent-exposed region of the kinase. Appending an azetidine ring via a methoxy linker serves two critical purposes. First, the basic secondary amine (pKa ~9.5) improves aqueous solubility and forms favorable electrostatic interactions with solvent-channel residues[7]. Second, the rigid, four-membered azetidine ring minimizes the entropic penalty upon binding compared to highly flexible linear alkylamines, while avoiding the steric bulk of larger piperidine rings.
Table 2: Physicochemical & Pharmacokinetic Rationale
| Parameter | Structural Contribution | Causality / Rationale |
| Quinoline Ring | Hinge-binding motif | Forms critical hydrogen bonds with the ATP-binding pocket of kinases (e.g., c-Met). |
| Azetidine Ring | Basic amine (pKa ~9.5) | Enhances aqueous solubility; forms salt bridges with acidic residues in the solvent-exposed channel. |
| Methoxy Linker | Conformational flexibility | Allows the azetidine ring to adopt optimal vectors to avoid steric clashes with the kinase gatekeeper residue. |
| Hydrochloride Salt | Solid-state stability | Drastically improves dissolution rate and shelf-life compared to the lipophilic free base[1]. |
Mechanism of Action: Targeting c-Met Tyrosine Kinase
Compounds derived from 6-(Azetidin-3-ylmethoxy)quinoline are primarily investigated as c-Met (Mesenchymal-Epithelial Transition factor) modulators[2]. Dysregulation of the HGF/c-Met signaling axis is a hallmark of tumor metastasis, angiogenesis, and resistance to targeted therapies[7].
By incorporating the 6-(azetidin-3-ylmethoxy)quinoline moiety into a larger molecular framework (e.g., coupling the quinoline 4-position to an aryl-oxalamide), researchers create Type II kinase inhibitors[7]. These molecules competitively displace ATP and lock the kinase in an inactive "DFG-out" conformation, thereby halting downstream PI3K/AKT and RAS/MAPK signaling cascades[6].
Fig 1. HGF/c-Met signaling pathway blocked by quinoline-based kinase inhibitors.
Synthetic Methodology & Experimental Protocol
To ensure high fidelity in drug discovery, the synthesis of 6-(Azetidin-3-ylmethoxy)quinoline hydrochloride must be robust and self-validating. The most efficient route employs a Mitsunobu reaction followed by acidic deprotection.
Fig 2. Synthetic workflow for 6-(Azetidin-3-ylmethoxy)quinoline hydrochloride.
Step-by-Step Protocol
Step 1: Mitsunobu Etherification
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Objective: Couple 6-hydroxyquinoline with N-Boc-3-(hydroxymethyl)azetidine.
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Rationale: The Mitsunobu reaction allows for the direct coupling of a primary alcohol to a phenol under mild conditions. This avoids the need to pre-activate the alcohol (e.g., via tosylation), which could lead to unwanted side reactions with the basic quinoline nitrogen.
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Procedure:
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Dissolve 6-hydroxyquinoline (1.0 eq) and N-Boc-3-(hydroxymethyl)azetidine (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.
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Add triphenylphosphine (PPh3, 1.2 eq) and cool the reaction mixture to 0°C.
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Critical Step: Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise. The slow addition controls the exothermic formation of the betaine intermediate and prevents the degradation of the azodicarboxylate.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material mass is depleted, and the intermediate mass ([M+H]+ = 315.17) is dominant. The reaction mixture is concentrated and purified via silica gel chromatography (eluting with Hexanes/Ethyl Acetate) to remove triphenylphosphine oxide byproducts.
Step 2: Boc Deprotection and Salt Precipitation
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Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group to yield the final hydrochloride salt.
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Rationale: Utilizing 4M HCl in 1,4-dioxane provides a strictly anhydrous, highly acidic environment. This ensures clean cleavage of the Boc group without hydrolyzing the newly formed ether linkage. Furthermore, the resulting hydrochloride salt is insoluble in dioxane/DCM mixtures, driving the reaction to completion via Le Chatelier's principle and acting as a self-purifying precipitation step.
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Procedure:
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Dissolve the purified Boc-protected intermediate in a minimal volume of anhydrous dichloromethane (DCM).
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Add 10 volumes of 4M HCl in 1,4-dioxane at room temperature.
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Stir vigorously for 2-4 hours. A white to off-white precipitate will form as the free amine is generated and immediately protonated.
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Filter the suspension, wash the filter cake with cold diethyl ether to remove residual dioxane and organic impurities, and dry under high vacuum.
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Self-Validation: 1H-NMR (in DMSO-d6) will show the complete disappearance of the intense 9-proton singlet at ~1.4 ppm (Boc group). LC-MS will confirm the free base mass ([M+H]+ = 215.11)[1].
Conclusion
6-(Azetidin-3-ylmethoxy)quinoline hydrochloride is a meticulously designed chemical intermediate that perfectly balances the rigid, hinge-binding properties of a quinoline core with the solubility and solvent-channel targeting capabilities of an azetidine ring. By mastering its synthesis and understanding its structural rationale, medicinal chemists can rapidly deploy this building block to discover next-generation kinase inhibitors targeting c-Met, KDR, and related oncogenic pathways[3].
References
-
CAS#:1823796-16-2 | 6-(Azetidin-3-ylmethoxy)quinoline hydrochloride , ChemSrc,[Link]
- US8497284B2 - C-met modulators and method of use, Google Patents / United States P
- EP2213661B1 - c-Met Modulators and Methods of Use, Google Patents / European P
Sources
- 1. CAS#:1823796-16-2 | 6-(Azetidin-3-ylmethoxy)quinoline hydrochloride | Chemsrc [chemsrc.com]
- 2. US8497284B2 - C-met modulators and method of use - Google Patents [patents.google.com]
- 3. US8497284B2 - C-met modulators and method of use - Google Patents [patents.google.com]
- 4. 6-(Azepan-1-ylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one,6-(AZEPANE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE Suppliers & Manufacturers [chemicalregister.com]
- 5. 1823796-16-2|6-(Azetidin-3-ylmethoxy)quinoline hydrochloride|BLD Pharm [bldpharm.com]
- 6. EP2213661B1 - c-Met Modulators and Methods of Use - Google Patents [patents.google.com]
- 7. EP2213661B1 - c-Met Modulators and Methods of Use - Google Patents [patents.google.com]
